(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Overview
Description
“(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide” is a chemical compound with the CAS Number: 125224-62-6 . It has a molecular weight of 274 and its IUPAC name is (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m0…/s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
- (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide serves as a starting material for the synthesis of chiral diazabicyclic ligands. These ligands find applications in coordination chemistry, particularly in the preparation of dicopper(II) complexes. These complexes play a crucial role in catalytic reactions and asymmetric synthesis .
- The compound acts as a precursor for the preparation of diazabicyclo[2.2.1]heptane derivatives. These derivatives serve as catalysts in asymmetric catalysis reactions. Their chiral nature allows them to facilitate enantioselective transformations, making them valuable tools in organic synthesis .
- (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide functions as an organocatalyst in the Biginelli reaction. In this reaction, it promotes the condensation of aromatic aldehydes with ethyl acetoacetate and urea to form dihydropyrimidinones. This process is essential in the synthesis of diverse heterocyclic compounds .
- The compound’s chiral nature makes it useful as a base in various organic transformations. It can participate in reactions involving proton transfer, deprotonation, and other fundamental processes. Researchers often employ it to achieve enantioselective outcomes in synthetic chemistry .
- Scientists explore modifications of the compound’s structure to create novel catalysts. These catalysts can selectively activate specific functional groups, leading to asymmetric transformations. The field of asymmetric synthesis benefits significantly from such tailored catalysts .
Chiral Ligand Synthesis
Asymmetric Catalysis
Organocatalysis in Biginelli Reaction
Chiral Base in Organic Synthesis
Catalyst Design for Asymmetric Reactions
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a starting material for the synthesis of chiral diazabicyclic ligands . These ligands can bind to various targets, influencing their activity.
Mode of Action
The compound interacts with its targets through the formation of chiral diazabicyclic ligands These ligands can influence the activity of their targets, leading to various biochemical changes
Biochemical Pathways
The compound is involved in the preparation of diazabicyclo[2.2.1]heptane derivatives, which are used as catalysts in asymmetric catalysis reactions . These reactions can influence various biochemical pathways, although the specific pathways affected would depend on the nature of the reaction and the targets involved.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its targets and the biochemical pathways it influences. As it is used in the synthesis of chiral diazabicyclic ligands and as a catalyst in asymmetric catalysis reactions , it can influence a wide range of molecular and cellular processes.
properties
IUPAC Name |
(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUAJCSMROZCDP-USPAICOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H]1CN2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925051 | |
Record name | 2-Methyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | |
CAS RN |
125224-62-6 | |
Record name | (1S)-2-Methyl-2,5-diazobicyclo(2.2.1)heptane dihydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125224626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-2-methyl-2,5-diazobicyclo[2.2.1]heptane dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1S)-2-Methyl-2,5-diazobicyclo[2.2.1]heptane dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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